molecular formula C11H22N2O2 B135577 Tert-butyl 3-aminoazepane-1-carboxylate CAS No. 609789-17-5

Tert-butyl 3-aminoazepane-1-carboxylate

Cat. No. B135577
M. Wt: 214.3 g/mol
InChI Key: WXWILWLHHQGUCX-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoazepane-1-carboxylate is a compound that is structurally related to various synthesized tert-butyl azepane derivatives, which have been reported in the literature for their utility in medicinal chemistry and as intermediates in organic synthesis. These compounds are often used as key intermediates in the synthesis of biologically active molecules, such as Rho-kinase inhibitors and other pharmacologically relevant compounds .

Synthesis Analysis

The synthesis of tert-butyl azepane derivatives has been demonstrated through various methods. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative of tert-butyl 3-aminoazepane-1-carboxylate, was synthesized using intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another related compound, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of an iodinated nitroaniline derivative using a copper catalyst . These methods highlight the versatility and practicality of synthesizing tert-butyl azepane derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl azepane derivatives has been characterized using various analytical techniques. For example, the structure of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was confirmed using ESI-MS, 1H NMR, and elemental analysis . Additionally, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, was determined by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Tert-butyl azepane derivatives can undergo various chemical reactions, making them valuable intermediates. For example, the chiral supercritical fluid chromatography (SFC) has been used to isolate enantiomerically pure derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, which can be further transformed into other chiral compounds . N-tert-butanesulfinyl imines, which can be derived from tert-butyl azepane derivatives, serve as versatile intermediates for the asymmetric synthesis of amines and have been used to synthesize a wide range of enantioenriched amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azepane derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be orthorhombic with specific space group parameters, indicating the compound's solid-state characteristics . Similarly, another study reported the monoclinic space group for a related compound, highlighting the presence of diastereomers in the crystal . These properties are crucial for understanding the behavior of these compounds in different phases and their potential applications in synthesis and drug development.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Rho-Kinase Inhibitors

    Tert-butyl 3-aminoazepane-1-carboxylate is used in the synthesis of Rho-kinase inhibitors like K-115, providing a practical approach for large-scale production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Enantioselective Preparations

    The compound plays a role in the enantioselective preparation of certain derivatives, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, through chiral supercritical fluid chromatography (Carry, Brohan, Perron, & Bardouillet, 2013).

  • Structural Isomer Studies

    It's used in the synthesis of N-substituted regioisomers of besifloxacin for structural analysis (Xia, Chen, & Yu, 2013).

Chemical Structure and Properties

  • Molecular Structure Analysis

    The compound has been synthesized and characterized, with studies on its crystal structure and molecular properties (Moriguchi et al., 2014).

  • Versatile Intermediate for Amine Synthesis

    It serves as a versatile intermediate in the asymmetric synthesis of amines, highlighting its utility in chemical reactions (Ellman, Owens, & Tang, 2002).

Pharmaceutical and Biological Applications

Safety And Hazards

The safety information for Tert-butyl 3-aminoazepane-1-carboxylate is available in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

tert-butyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630190
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-aminoazepane-1-carboxylate

CAS RN

609789-17-5
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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